molecular formula C20H25N3O5 B12770721 3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate CAS No. 86871-45-6

3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate

Cat. No.: B12770721
CAS No.: 86871-45-6
M. Wt: 387.4 g/mol
InChI Key: RYVLLHTZECHPKU-WLHGVMLRSA-N
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Description

3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate typically involves a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with pyrrolidine and ethyl bromoacetate can yield the desired pyrazole derivative . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Its pyrrolidinoethoxy group enhances its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

86871-45-6

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-methyl-5-phenyl-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole

InChI

InChI=1S/C16H21N3O.C4H4O4/c1-13-15(14-7-3-2-4-8-14)17-18-16(13)20-12-11-19-9-5-6-10-19;5-3(6)1-2-4(7)8/h2-4,7-8H,5-6,9-12H2,1H3,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

RYVLLHTZECHPKU-WLHGVMLRSA-N

Isomeric SMILES

CC1=C(NN=C1OCCN2CCCC2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(NN=C1OCCN2CCCC2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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